1-Bromo-2-chloro-4-nitro-5-propoxybenzene
Overview
Description
“1-Bromo-2-chloro-4-nitro-5-propoxybenzene” (CAS Number: 1400644-91-8) is a chemical compound that belongs to the family of nitro-containing organic compounds . It has a molecular weight of 294.53 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H9BrClNO3 . The InChI code for this compound is 1S/C9H9BrClNO3/c1-2-3-15-9-4-6 (10)7 (11)5-8 (9)12 (13)14/h4-5H,2-3H2,1H3 .
Scientific Research Applications
Chemical Synthesis and Reactions
Halogenated nitrobenzenes, including compounds similar to 1-Bromo-2-chloro-4-nitro-5-propoxybenzene, serve as key intermediates in organic synthesis. For instance, the study by Bovonsombat and Mcnelis (1993) discusses the ring halogenations of polyalkylbenzenes, indicating the utility of halogenated compounds in creating complex organic molecules with high selectivity and yield. This process is crucial for synthesizing materials with specific desired properties, including pharmaceuticals and polymers (Bovonsombat & Mcnelis, 1993).
Analytical Chemistry Applications
In analytical chemistry, derivatives of halogenated nitrobenzenes are employed as reagents or standards. Gold, Miri, and Robinson (1980) demonstrate the use of sodium borohydride for nucleophilic aromatic substitution by hydrogen, highlighting the role of halogenated nitrobenzenes in understanding reaction mechanisms and intermediates. Such compounds aid in the development of analytical methodologies for identifying and quantifying chemical species in complex mixtures (Gold, Miri, & Robinson, 1980).
Environmental Science and Microbial Degradation
The degradation of halogenated nitrobenzenes in environmental contexts is another significant area of research. Shah (2014) explores the microbial degradation of 1-chloro-4-nitrobenzene, a compound with structural similarities to this compound, highlighting the ability of certain bacterial strains to utilize these compounds as carbon, nitrogen, and energy sources. This research is vital for bioremediation strategies aimed at reducing the environmental impact of industrial pollutants (Shah, 2014).
Properties
IUPAC Name |
1-bromo-2-chloro-4-nitro-5-propoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3/c1-2-3-15-9-4-6(10)7(11)5-8(9)12(13)14/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCURYXRFGOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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